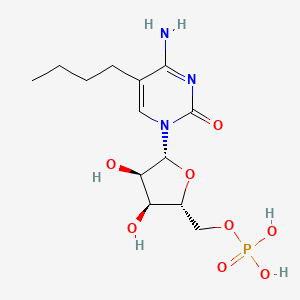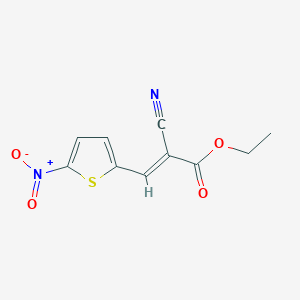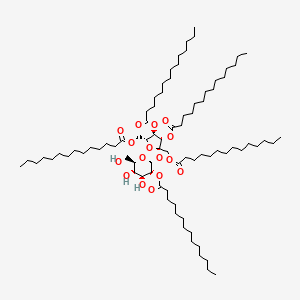
5-n-Butylcytidine 5'-monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-n-Butylcytidine 5’-monophosphate is a modified nucleotide that consists of a cytidine nucleoside with a butyl group attached to the nitrogen atom at the fifth position and a phosphate group attached to the fifth carbon of the ribose sugar. This compound is a derivative of cytidine monophosphate, which is a fundamental building block of RNA. The modification with a butyl group can alter its chemical properties and biological activities, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Butylcytidine 5’-monophosphate typically involves the following steps:
Nucleoside Modification: The cytidine nucleoside is first modified by introducing a butyl group at the nitrogen atom at the fifth position. This can be achieved through nucleophilic substitution reactions using butyl halides under basic conditions.
Phosphorylation: The modified nucleoside is then phosphorylated at the fifth carbon of the ribose sugar. This can be done using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of 5-n-Butylcytidine 5’-monophosphate may involve enzymatic synthesis methods, which are more environmentally friendly and can offer higher yields. Enzymatic phosphorylation using nucleoside kinases, such as deoxynucleoside kinase or deoxycytidine kinase, can be employed to produce the monophosphate derivative efficiently .
化学反应分析
Types of Reactions
5-n-Butylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo derivatives back to the original compound.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups to the butyl chain.
科学研究应用
5-n-Butylcytidine 5’-monophosphate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and nucleotides, which are important in studying the structure and function of nucleic acids.
Biology: The compound can be used to investigate the role of modified nucleotides in biological processes, such as RNA stability and protein synthesis.
Industry: It can be used in the development of diagnostic tools and biosensors due to its unique chemical properties.
作用机制
The mechanism of action of 5-n-Butylcytidine 5’-monophosphate involves its incorporation into RNA or DNA, where it can affect the stability and function of the nucleic acids. The butyl modification can influence the hydrogen bonding and base-pairing interactions, potentially leading to altered biological activities. The compound may target specific enzymes or molecular pathways involved in nucleic acid metabolism and synthesis .
相似化合物的比较
Similar Compounds
Cytidine 5’-monophosphate: The unmodified form of the compound, which is a standard nucleotide in RNA.
Deoxycytidine 5’-monophosphate: A similar compound where the ribose sugar is replaced with deoxyribose, making it a building block of DNA.
N4-Acetylcytidine 5’-monophosphate: Another modified nucleotide with an acetyl group at the nitrogen atom at the fourth position.
Uniqueness
5-n-Butylcytidine 5’-monophosphate is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other similar compounds. This modification can enhance its stability, alter its interaction with enzymes, and potentially provide unique therapeutic benefits .
属性
CAS 编号 |
117340-75-7 |
|---|---|
分子式 |
C13H22N3O8P |
分子量 |
379.30 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-5-butyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H22N3O8P/c1-2-3-4-7-5-16(13(19)15-11(7)14)12-10(18)9(17)8(24-12)6-23-25(20,21)22/h5,8-10,12,17-18H,2-4,6H2,1H3,(H2,14,15,19)(H2,20,21,22)/t8-,9-,10-,12-/m1/s1 |
InChI 键 |
SBMCVKLRAARGNH-DNRKLUKYSA-N |
手性 SMILES |
CCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
规范 SMILES |
CCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)




